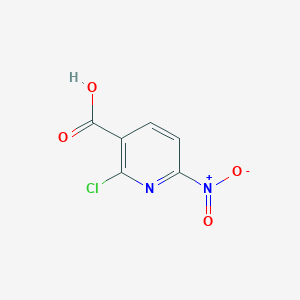2-Chloro-6-nitronicotinic acid
CAS No.:
Cat. No.: VC17627941
Molecular Formula: C6H3ClN2O4
Molecular Weight: 202.55 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H3ClN2O4 |
|---|---|
| Molecular Weight | 202.55 g/mol |
| IUPAC Name | 2-chloro-6-nitropyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C6H3ClN2O4/c7-5-3(6(10)11)1-2-4(8-5)9(12)13/h1-2H,(H,10,11) |
| Standard InChI Key | YTQJBFFKGLJLJK-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=NC(=C1C(=O)O)Cl)[N+](=O)[O-] |
Introduction
Structural and Nomenclature Considerations
2-Chloro-6-nitronicotinic acid is theorized to consist of a pyridine ring substituted with a chlorine atom at position 2, a nitro group at position 6, and a carboxylic acid group at position 3. This structure differentiates it from benzoic acid derivatives, such as 2-chloro-6-nitrobenzoic acid, which features a benzene ring instead of pyridine . The pyridine backbone introduces electronic effects due to nitrogen’s electronegativity, potentially altering reactivity compared to benzene analogues. For instance, the electron-withdrawing nitro group at position 6 may direct electrophilic substitution to specific ring positions, while the carboxylic acid group enhances solubility in polar solvents .
Physicochemical Properties (Inferred from Analogues)
While direct data for 2-chloro-6-nitronicotinic acid are unavailable, Table 1 extrapolates properties from structurally related compounds:
Table 1: Comparative Physicochemical Properties
The lower melting point of 2-chloro-6-nitrotoluene (34–36°C) compared to nitrobenzoic acid derivatives suggests that the carboxylic acid group in 2-chloro-6-nitronicotinic acid would enhance intermolecular hydrogen bonding, increasing its thermal stability .
Synthesis Pathways and Mechanistic Insights
Chlorination and Nitration Strategies
The synthesis of chloronitro aromatic compounds typically involves sequential halogenation and nitration. For example, 2-chloro-6-nitrotoluene is produced via chlorination of 2-nitrotoluene, yielding an 80:20 mixture of 6-chloro and 4-chloro isomers, followed by vacuum distillation . Adapting this to pyridine systems would require careful control of reaction conditions to avoid ring degradation. Nitration of chloronicotinic acid using mixed sulfuric-nitric acid at low temperatures (0–5°C) could selectively introduce the nitro group at position 6, leveraging the directing effects of the chlorine and carboxylic acid substituents.
Reductive Functionalization
Patent CN112358404A describes the use of hypophosphorous acid and iron powder for reductive transformations in chloro-nitroaniline synthesis . Applying similar methodologies, 2-chloro-6-nitronicotinic acid could undergo reduction to yield 2-chloro-6-aminonicotinic acid, a potential intermediate for antimetabolite drugs. The one-pot reaction approach described in the patent minimizes intermediate isolation steps, improving synthetic efficiency.
Applications in Pharmaceutical and Material Science
Coordination Chemistry and Catalysis
The pyridine ring’s nitrogen and carboxylic acid groups enable metal coordination, suggesting applications in catalysis. For instance, palladium complexes of similar nitropyridinecarboxylic acids are used in cross-coupling reactions. The nitro group’s electron-withdrawing nature could stabilize metal centers in oxidation states critical for catalytic cycles.
Future Research Directions
-
Synthetic Optimization: Developing flow chemistry protocols to enhance yield and purity, inspired by continuous processes for brominated aromatics .
-
Computational Modeling: Density functional theory (DFT) studies to predict regioselectivity in nitration and halogenation reactions.
-
Biological Screening: Evaluating antimicrobial and anticancer activity in vitro, leveraging the nitro group’s propensity for bioreduction.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume